molecular formula C9H17NO3 B13514717 Boc-Azetidin-3-ylmethanol

Boc-Azetidin-3-ylmethanol

Cat. No.: B13514717
M. Wt: 187.24 g/mol
InChI Key: NNWGIGWQHUEPEW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Boc-Azetidin-3-ylmethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and ammonia.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Boc-Azetidin-3-ylmethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Boc-Azetidin-3-ylmethanol involves its role as a linker in ADCs and PROTACs. In ADCs, it helps in the targeted delivery of cytotoxic drugs to cancer cells by linking the drug to an antibody. In PROTACs, it facilitates the degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .

Comparison with Similar Compounds

  • 1-Boc-3-azetidinemethanol
  • 1-Boc-3-(hydroxymethyl)azetidine
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Comparison: Boc-Azetidin-3-ylmethanol is unique due to its specific use as a non-cleavable linker in ADCs and as an alkyl chain-based PROTAC linker. Its stability and reactivity make it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl 2-(azetidin-3-yl)-2-hydroxyacetate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7(11)6-4-10-5-6/h6-7,10-11H,4-5H2,1-3H3

InChI Key

NNWGIGWQHUEPEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CNC1)O

Origin of Product

United States

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